molecular formula C18H25NO B5062766 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile

3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile

Cat. No. B5062766
M. Wt: 271.4 g/mol
InChI Key: RCNRIJFAHRFLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EMTPP, and it is a nitrile derivative of the tetrahydropyran family.

Scientific Research Applications

3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, EMTPP has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile is not fully understood. However, studies have shown that it exerts its pharmacological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects
Studies have shown that 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile has various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, EMTPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile in lab experiments is its high purity and stability. This makes it a reliable compound for use in various assays and experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propanenitrile involves the reaction of 4-methylbenzaldehyde with 2-ethyl-2-methyl-1,3-propanediol in the presence of a Lewis acid catalyst. The resulting intermediate is then converted to the final product by reacting it with potassium cyanide. This synthesis method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

3-(2-ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-4-18(3)13-16(10-12-20-18)17(9-11-19)15-7-5-14(2)6-8-15/h5-8,16-17H,4,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNRIJFAHRFLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C(CC#N)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethyl-2-methyloxan-4-yl)-3-(4-methylphenyl)propanenitrile

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